molecular formula C6H4Br2FN B133207 2,4-Dibromo-6-fluoroaniline CAS No. 141474-37-5

2,4-Dibromo-6-fluoroaniline

Cat. No. B133207
M. Wt: 268.91 g/mol
InChI Key: YJLXEKFYZIBUPJ-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-fluoroaniline is a halogenated aniline derivative, which is a compound characterized by the presence of bromine and fluorine atoms attached to an aniline (phenylamine) structure. While the provided papers do not directly discuss 2,4-Dibromo-6-fluoroaniline, they do provide insights into similar compounds, which can help infer some of the properties and characteristics of the compound .

Synthesis Analysis

The synthesis of halogenated anilines, such as 2,4-Dibromo-6-fluoroaniline, is not directly detailed in the provided papers. However, a practical synthesis method for a related compound, 2-fluoro-4-bromobiphenyl, is described, which involves the bromination of 2-fluoroaniline and subsequent diazotization with sodium nitrite and an acid . This method could potentially be adapted for the synthesis of 2,4-Dibromo-6-fluoroaniline by modifying the bromination step to introduce bromine atoms at the appropriate positions on the aniline ring.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,4-Dibromo-6-fluoroaniline, such as 2,6-dibromo-3-chloro-4-fluoroaniline, has been determined to be monoclinic with specific crystallographic parameters . The presence of halogen atoms in these compounds leads to classical intra- and intermolecular hydrogen bonds, as well as dispersive halogen...halogen interactions, which could also be expected in the structure of 2,4-Dibromo-6-fluoroaniline.

Chemical Reactions Analysis

The chemical reactions involving halogenated anilines typically include interactions through their amino group and the halogen atoms. For instance, in the crystal structure of 2,6-dibromo-4-nitroaniline, weak hydrogen bonds form between amino protons and p-nitro O atoms on adjacent molecules . Such interactions could also be relevant for 2,4-Dibromo-6-fluoroaniline, affecting its reactivity and the types of chemical reactions it may undergo.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2,4-Dibromo-6-fluoroaniline are not directly reported in the provided papers, we can infer that the compound is likely to exhibit properties typical of halogenated anilines. These may include a relatively high melting point due to strong intermolecular interactions and potential reactivity due to the presence of electron-withdrawing halogen atoms that can activate the aniline ring towards further substitution reactions. The specific arrangement and types of halogen atoms would influence the compound's polarity, solubility, and overall reactivity.

Scientific Research Applications

Synthesis of Complex Molecules

2,4-Dibromo-6-fluoroaniline is a compound that has been instrumental in the synthesis of complex molecules. It has been used as a key intermediate for the manufacture of materials like flurbiprofen, which is a non-steroidal anti-inflammatory and analgesic material. The compound's synthesis processes have been explored to develop practical methods for large-scale production, highlighting its significance in industrial applications (Qiu, Gu, Zhang, & Xu, 2009).

Fluorescent Chemosensors

2,4-Dibromo-6-fluoroaniline derivatives have been reported to play a crucial role in the development of fluorescent chemosensors. These chemosensors have been designed for the detection of various analytes including metal ions, anions, and neutral molecules. The high selectivity and sensitivity of these chemosensors, based on 2,4-Dibromo-6-fluoroaniline derivatives, underline the compound's importance in analytical chemistry and environmental monitoring (Roy, 2021).

Environmental and Toxicological Studies

Research involving 2,4-Dibromo-6-fluoroaniline also extends to environmental and toxicological studies. For instance, its analogs like 2,4-dichlorophenoxyacetic acid and 2,4,6-tribromophenol have been studied for their environmental concentrations, toxicology, and the impact on ecosystems. These studies are crucial for understanding the ecological effects of such compounds and for formulating strategies for environmental protection and public health safety (Zuanazzi, Ghisi, & Oliveira, 2020); (Koch & Sures, 2018).

Biophysical and Biomedical Applications

The compound's derivatives have been explored for various biophysical and biomedical applications. For instance, studies on fluorophores, which are crucial for in vivo cancer diagnosis and real-time detection of cancer, have involved the investigation of compounds related to 2,4-Dibromo-6-fluoroaniline. These studies aim to ensure the safe administration of fluorophores to patients and explore their potential in enhancing diagnostic and therapeutic techniques (Alford, Simpson, Duberman, Hill, Ogawa, Regino, Kobayashi, & Choyke, 2009); (Lakowicz, 2001).

Safety And Hazards

2,4-Dibromo-6-fluoroaniline is toxic if inhaled, harmful if swallowed, and harmful in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,4-dibromo-6-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2FN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLXEKFYZIBUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371584
Record name 2,4-dibromo-6-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-6-fluoroaniline

CAS RN

141474-37-5
Record name 2,4-Dibromo-6-fluoroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141474-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dibromo-6-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Ni, LG Meng, K Wang, L Wang - Organic letters, 2018 - ACS Publications
A convenient and practical synthetic route to α-ketoamides from bromoalkynes and anilines through phototriggered organic transformations via a C–N cross-coupling and an oxidation …
Number of citations: 47 pubs.acs.org
J Yang, P Li, L Wang - Tetrahedron, 2011 - Elsevier
A novel Merrifield resin supported phenanthroline–Cu(I) complex has been developed and used as a highly efficient and recyclable catalyst in the reaction of 2-halobenzenamines with …
Number of citations: 54 www.sciencedirect.com
ML Kantam, CV Reddy, P Srinivas… - Amination and Formation of …, 2013 - Springer
This review covers the recent recyclable protocols for the C–N bond forming reactions between aromatic, heterocyclic and aliphatic amines such as imidazoles, benzimidazoles, …
Number of citations: 12 link.springer.com
J Heinicke, N Gupta, A Surana, N Peulecke, B Witt… - Tetrahedron, 2001 - Elsevier
Synthesis of 1H-1,3-benzazaphospholes: substituent influence and mechanistical aspects - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & Books Register…
Number of citations: 67 www.sciencedirect.com

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